2-(2-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-phenylthiazole-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial production, the process might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions might target the carbonyl group in the acetamide moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- 2-(2-chlorophenyl)-N-(4-ethyl-1,3-thiazol-2-yl)acetamide
- 2-(2-chlorophenyl)-N-(4-phenyl-1,3-oxazol-2-yl)acetamide
Uniqueness
2-(2-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chlorophenyl and thiazole moieties can provide a distinct set of properties compared to other similar compounds.
Properties
Molecular Formula |
C17H13ClN2OS |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H13ClN2OS/c18-14-9-5-4-8-13(14)10-16(21)20-17-19-15(11-22-17)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20,21) |
InChI Key |
FXOWNBBUJMTEQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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